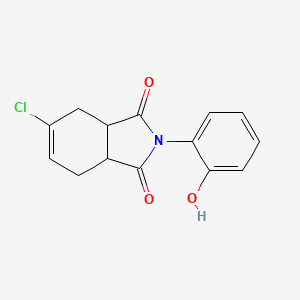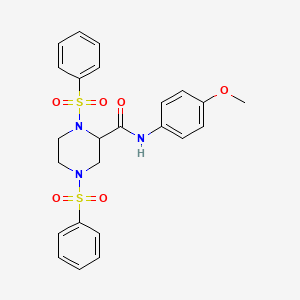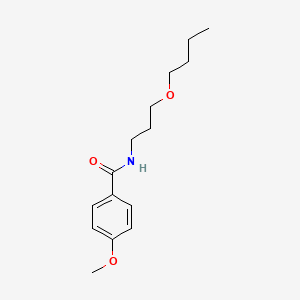
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea (CCMU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in laboratory experiments.
作用机制
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea exerts its effects by inhibiting the uptake of certain neurotransmitters, including dopamine and norepinephrine. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have various effects on neuronal function. The exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is not fully understood and is the subject of ongoing research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea depend on the specific application and context in which it is used. In neuroscience, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to increase the release of dopamine and norepinephrine, which can have various effects on neuronal function, including changes in mood, attention, and motivation. In cancer research, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to inhibit the growth of cancer cells by interfering with their metabolic processes. The exact biochemical and physiological effects of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea are the subject of ongoing research.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is commercially available. It has a well-established mechanism of action and has been extensively studied in various contexts. However, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea also has some limitations. It can be toxic in high concentrations and can interfere with other metabolic processes, which can complicate experimental results. Additionally, the exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several possible future directions for research on N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. One area of interest is its potential applications in drug discovery. N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been used as a starting material for synthesizing new compounds with potential therapeutic applications, and further research in this area could lead to the development of new drugs for various conditions. Another area of interest is the exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. Ongoing research is focused on understanding how N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea interacts with neurotransmitter transporters and other molecular targets. Finally, there is interest in exploring the potential applications of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is relatively easy to synthesize and has a well-established mechanism of action. N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been extensively studied in various contexts, including neuroscience, cancer research, and drug discovery. While it has several advantages as a reagent in laboratory experiments, it also has some limitations. Ongoing research is focused on understanding the exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea and exploring its potential applications in other fields.
合成方法
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is synthesized by reacting 4-chlorobenzylamine with 3-chlorobenzoyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to obtain N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to inhibit the uptake of dopamine and norepinephrine, which makes it a useful tool for studying the function of these neurotransmitters. In cancer research, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for developing new cancer therapies. In drug discovery, N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been used as a starting material for synthesizing new compounds with potential therapeutic applications.
属性
IUPAC Name |
3-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-19(10-11-5-7-12(16)8-6-11)15(20)18-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMDKUSQSDFDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3-chlorophenyl)-1-methylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1-cyclopropylethyl)(phenyl)amino]-4-oxobutanoic acid](/img/structure/B4894325.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4894337.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4894344.png)
![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid](/img/structure/B4894362.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![(1R*,5S*)-6-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4894387.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)



![N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4894411.png)